Kemptide, 5-FAM labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

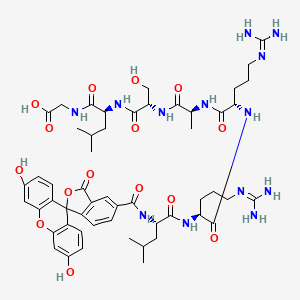

Molecular Formula |

C53H71N13O15 |

|---|---|

Molecular Weight |

1130.2 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C53H71N13O15/c1-25(2)18-37(45(74)60-23-42(70)71)65-49(78)39(24-67)66-43(72)27(5)61-46(75)35(8-6-16-58-51(54)55)62-47(76)36(9-7-17-59-52(56)57)63-48(77)38(19-26(3)4)64-44(73)28-10-13-32-31(20-28)50(79)81-53(32)33-14-11-29(68)21-40(33)80-41-22-30(69)12-15-34(41)53/h10-15,20-22,25-27,35-39,67-69H,6-9,16-19,23-24H2,1-5H3,(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,64,73)(H,65,78)(H,66,72)(H,70,71)(H4,54,55,58)(H4,56,57,59)/t27-,35-,36-,37-,38-,39-/m0/s1 |

InChI Key |

ADSCALGISMOADG-OGAWKEOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 5-FAM Labeled Kemptide in Advancing Kinase Research: A Technical Guide

For Immediate Release

In the intricate world of cellular signaling and drug discovery, the precise measurement of protein kinase activity is paramount. This technical guide provides an in-depth exploration of 5-FAM labeled Kemptide, a key tool for researchers, scientists, and drug development professionals. This fluorescently-labeled peptide substrate offers a sensitive, non-radioactive method for assaying Protein Kinase A (PKA) activity, facilitating high-throughput screening and detailed kinetic studies.

Core Concepts: Understanding Kemptide and 5-FAM

Kemptide is a synthetic peptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG)[1]. This sequence mimics the phosphorylation site of porcine liver pyruvate kinase, making it an excellent substrate for cAMP-dependent Protein Kinase A (PKA)[2]. The serine residue within this sequence is the specific site of phosphorylation by PKA.

The addition of a 5-Carboxyfluorescein (5-FAM) fluorescent label to the N-terminus of Kemptide allows for the detection and quantification of the kinase reaction. 5-FAM is a widely used green fluorescent dye, and its covalent attachment to Kemptide enables the monitoring of phosphorylation events without the need for hazardous radioactive isotopes[3][4].

Quantitative Data Summary

The utility of 5-FAM labeled Kemptide is underpinned by its specific biochemical and photophysical properties. These are summarized in the tables below for easy reference and comparison.

Table 1: Biochemical Properties of Kemptide

| Property | Value | Reference(s) |

| Amino Acid Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) | [1] |

| Target Kinase | Protein Kinase A (PKA) | [5][6] |

| Michaelis Constant (Km) | 16 µM | [5][6][7][8][9] |

Table 2: Photophysical Properties of 5-FAM Labeled Kemptide

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~494 nm | [1] |

| Emission Wavelength (λem) | ~521 nm | [1] |

PKA Signaling Pathway

Protein Kinase A is a central enzyme in many cellular processes. Its activation is a key step in a signaling cascade that responds to a variety of extracellular signals. The following diagram illustrates the canonical PKA signaling pathway.

Caption: The PKA signaling pathway is initiated by an extracellular signal binding to a GPCR.

Experimental Protocols

5-FAM labeled Kemptide is versatile and can be employed in various assay formats. Below are detailed methodologies for two common applications: the Kinase Mobility Shift Assay (KiMSA) and the Fluorescence Polarization (FP) Assay.

Kinase Mobility Shift Assay (KiMSA)

This assay leverages the change in electrophoretic mobility of Kemptide upon phosphorylation. The addition of a negatively charged phosphate group causes the peptide to migrate faster in an electric field.

Experimental Workflow Diagram:

Caption: Workflow for the Kinase Mobility Shift Assay (KiMSA).

Detailed Methodology for KiMSA:

-

Reagents:

-

5X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 5 mM ATP, 250 µM DTT.

-

5-FAM labeled Kemptide stock solution (e.g., 1 mM in DMSO).

-

PKA enzyme (purified or in cell lysate).

-

Stop Solution: 100 mM EDTA.

-

Agarose gel (e.g., 2% in TBE buffer).

-

TBE Buffer: 89 mM Tris base, 89 mM boric acid, 2 mM EDTA.

-

-

Protocol:

-

Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

-

5 µL of 5X Kinase Buffer.

-

2.5 µL of 100 µM 5-FAM labeled Kemptide (final concentration 10 µM).

-

X µL of PKA enzyme solution.

-

ddH₂O to a final volume of 25 µL.

-

-

Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for the desired time (e.g., 10-30 minutes).

-

Terminate the reaction by adding 5 µL of Stop Solution.

-

Load the entire reaction volume onto a 2% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 100 V) for a sufficient time to separate the phosphorylated and non-phosphorylated peptides.

-

Visualize the gel using a fluorescence imager with appropriate filters for 5-FAM (Excitation: ~494 nm, Emission: ~521 nm).

-

Quantify the band intensities of the phosphorylated and non-phosphorylated Kemptide using densitometry software. PKA activity can be expressed as the percentage of phosphorylated substrate.

-

Fluorescence Polarization (FP) Assay

This homogeneous assay format is based on the principle that a small, fluorescently labeled molecule (5-FAM Kemptide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule (an anti-phospho-Kemptide antibody or a phosphate-binding reagent), the tumbling rate decreases, leading to an increase in fluorescence polarization. This assay is particularly well-suited for high-throughput screening of PKA inhibitors.

Experimental Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. doaj.org [doaj.org]

- 3. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]

- 4. Protein Kinase A Downregulation Delays the Development and Progression of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

Kemptide, 5-FAM labeled mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of 5-FAM Labeled Kemptide in Protein Kinase A Research

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the mechanism of action and utility of 5-FAM labeled Kemptide as a substrate for Protein Kinase A (PKA). This document details the biochemical principles, experimental protocols, and data interpretation associated with its use in kinase activity assays.

Core Concepts: Kemptide and 5-FAM

Kemptide is a synthetic heptapeptide that serves as a specific and efficient substrate for cAMP-dependent Protein Kinase (PKA).[1][2] Its amino acid sequence is Leu-Arg-Arg-Ala-Ser-Leu-Gly.[3] The serine residue within this sequence is the target for phosphorylation by PKA. Due to its high affinity for PKA, Kemptide is widely used in in vitro kinase assays to measure PKA activity. The Michaelis constant (Km) for Kemptide is approximately 16 µM, indicating a strong binding affinity to the PKA active site.[2][4][5][6]

5-Carboxyfluorescein (5-FAM) is a highly popular green fluorescent dye commonly used for labeling biomolecules such as peptides, proteins, and nucleotides.[7][8][9][10] It is favored for its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[8] The excitation and emission maxima of 5-FAM are around 490-494 nm and 515-525 nm, respectively, making it compatible with standard fluorescein (FITC) filter sets and the 488 nm argon-ion laser line.[7][8][11]

The conjugation of 5-FAM to Kemptide provides a powerful tool for non-radioactive detection of PKA activity. The fluorescent label allows for the monitoring of the phosphorylation event, which forms the basis of various assay formats.[12]

Mechanism of Action

The fundamental principle behind the use of 5-FAM labeled Kemptide in PKA assays is the enzymatic transfer of a phosphate group from ATP to the serine residue of the Kemptide peptide by PKA. This phosphorylation event introduces a negatively charged phosphate group, which alters the overall charge and mass of the peptide. This change can be detected and quantified by various methods, such as a mobility shift in gel electrophoresis.

A typical kinase reaction involving 5-FAM labeled Kemptide can be summarized as follows:

5-FAM-Kemptide + ATP --(PKA)--> 5-FAM-Phospho-Kemptide + ADP

The rate of formation of the phosphorylated product is directly proportional to the PKA activity in the sample.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Kemptide and 5-FAM.

Table 1: Properties of Kemptide Substrate

| Property | Value | Reference(s) |

| Amino Acid Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | [3] |

| Molecular Weight | ~772 Da (unlabeled) | [3] |

| Michaelis Constant (Km) for PKA | 16 µM | [2][4][5][6] |

Table 2: Spectroscopic Properties of 5-FAM

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 490 - 494 | [6][7][11] |

| Emission Maximum | 515 - 525 | [7][9][11] |

Experimental Protocols

This section outlines a detailed methodology for a kinase mobility shift assay (KiMSA) using 5-FAM labeled Kemptide to measure PKA activity. This non-radioactive method relies on the separation of the phosphorylated and non-phosphorylated forms of the fluorescent peptide by agarose gel electrophoresis.[13]

4.1. Reagents and Materials

-

5-FAM labeled Kemptide

-

Recombinant PKA catalytic subunit (for standard curve)

-

Cell or tissue lysates containing PKA

-

ATP solution

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

PKA inhibitors (e.g., H-89, sPKI) for specificity controls[13]

-

Agarose

-

Electrophoresis buffer (e.g., 50 mM Tris-HCl pH 8.0)

-

Gel loading buffer

-

Fluorescence gel imager

4.2. Assay Procedure

-

Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, combine the kinase reaction buffer, ATP (final concentration typically 100-200 µM), and the cell lysate or purified PKA. For negative controls, omit the PKA or add a specific PKA inhibitor.

-

Initiate the Reaction: Add 5-FAM labeled Kemptide to the reaction mixture to a final concentration of approximately 60 µM.[13]

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 25 minutes).[13] The incubation time should be optimized to ensure the reaction is within the linear range.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of gel loading buffer, which typically contains a chelating agent like EDTA to sequester Mg²⁺ and inhibit further kinase activity.

-

Agarose Gel Electrophoresis: Load the samples onto a suitable concentration agarose gel (e.g., 1.5-2.0%). Run the electrophoresis at a constant voltage until there is clear separation between the two fluorescent bands.

-

Visualization and Quantification: Visualize the gel using a fluorescence imager with appropriate filters for 5-FAM. Two distinct bands should be visible: a slower migrating band corresponding to the non-phosphorylated 5-FAM-Kemptide and a faster-migrating band representing the phosphorylated product.[13]

-

Data Analysis: Quantify the fluorescence intensity of each band using densitometry software. The percentage of phosphorylated Kemptide can be calculated as:

(Intensity of Phosphorylated Band) / (Intensity of Phosphorylated Band + Intensity of Non-phosphorylated Band) x 100%

PKA activity can be expressed as the amount of phosphate incorporated into the substrate per unit time.

Visualizations

Diagram 1: PKA Signaling Pathway

Caption: Simplified signaling pathway of Protein Kinase A (PKA) activation.

Diagram 2: Experimental Workflow for Kinase Mobility Shift Assay (KiMSA)

Caption: Workflow for a Kinase Mobility Shift Assay (KiMSA) using 5-FAM-Kemptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genscript.com [genscript.com]

- 3. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kemptide [LRRASLG] [anaspec.com]

- 6. AddexBio Product Detail - Kemptide - (5-FAM) labeled [addexbio.com]

- 7. empbiotech.com [empbiotech.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 5-FAM [5-Carboxyfluorescein] [anaspec.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

An In-depth Technical Guide to 5-FAM Labeled Kemptide for Protein Kinase A Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 5-Carboxyfluorescein (5-FAM) labeled Kemptide as a substrate for Protein Kinase A (PKA) activity assays. It details the core principles, experimental protocols, and data interpretation, offering a robust, non-radioactive alternative for kinase research.

Introduction: The Shift to Fluorescent PKA Assays

Protein Kinase A (PKA), a crucial serine/threonine kinase, is a key mediator in numerous signal transduction pathways, regulating processes like metabolism, gene expression, and memory.[1][2][3] Traditionally, PKA activity has been measured using radioactive assays involving [γ-³²P] ATP.[4][5] However, concerns over safety, cost, and waste have driven the development of non-radioactive methods.[4][6]

Fluorescence-based assays offer a sensitive, safe, and high-throughput alternative. Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a synthetic peptide, is a well-established and highly specific substrate for PKA.[7][8] By labeling this peptide with a fluorescent dye like 5-FAM, researchers can quantitatively measure PKA-mediated phosphorylation through various detection methods.

Core Principles and Methodologies

The fundamental principle involves the enzymatic transfer of a phosphate group from ATP to the serine residue within the 5-FAM labeled Kemptide sequence by PKA. The detection of this phosphorylation event can be achieved through several methods, most notably the Kinase Mobility Shift Assay (KiMSA) and Fluorescence Polarization (FP).

-

Kinase Mobility Shift Assay (KiMSA): This method leverages the change in charge upon phosphorylation. The addition of a negatively charged phosphate group causes the phosphorylated 5-FAM-Kemptide to migrate faster towards the anode during agarose gel electrophoresis compared to its non-phosphorylated counterpart.[4] The resulting bands can be visualized and quantified using a fluorescence scanner, with the intensity of the shifted band being directly proportional to PKA activity.[4]

-

Fluorescence Polarization (FP) Assay: This homogeneous assay format is based on the principle that a small, fluorescent molecule (5-FAM-Kemptide) tumbles rapidly in solution, resulting in low light polarization.[9][10] Upon phosphorylation, if the peptide is subsequently bound by a larger molecule (e.g., a phosphospecific antibody) or if the assay conditions are such that the phosphorylated product's rotational speed is significantly reduced, the tumbling slows, leading to an increase in fluorescence polarization.[9] This change in polarization (measured in mP) is used to quantify kinase activity.

Properties of 5-FAM Labeled Kemptide

5-FAM labeled Kemptide is a reliable tool for PKA studies due to its well-defined biochemical and physical properties.

| Property | Value | Reference(s) |

| Peptide Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) | [8][11] |

| Fluorescent Label | 5-Carboxyfluorescein (5-FAM) | [12][13] |

| Excitation Wavelength (Max) | ~494 nm | N/A |

| Emission Wavelength (Max) | ~520 nm | N/A |

| Km for PKA | ~16 µM | [7][12][14] |

| Molecular Weight | ~1130 g/mol | [11][13] |

The Protein Kinase A Signaling Pathway

PKA is a central node in the cAMP signaling pathway. Its activation is initiated by extracellular signals that lead to the production of the second messenger, cyclic AMP (cAMP).

Caption: Canonical cAMP-PKA signaling pathway activation.

Experimental Protocols

Below are detailed protocols for the KiMSA and FP-based PKA assays. All procedures should be performed on ice unless otherwise specified, and appropriate controls (e.g., no-enzyme, no-ATP, and PKA inhibitor controls like H-89 or sPKI) must be included.[15]

Kinase Mobility Shift Assay (KiMSA) Protocol

This protocol is adapted from methodologies that utilize fluorescently labeled Kemptide for analysis via gel electrophoresis.[4][15]

A. Reagents and Buffers:

-

5X Kinase Reaction Buffer: 200 mM Tris-HCl (pH 7.5), 500 mM NaCl, 50 mM MgCl₂, 5 mM DTT.

-

ATP Solution: 10 mM ATP in ultrapure water.

-

5-FAM-Kemptide Stock: 1 mM in ultrapure water or DMSO, store at -20°C.

-

PKA Enzyme: Purified PKA catalytic subunit or cell lysate containing PKA.

-

Stop Solution: 100 mM EDTA in water.

-

Agarose Gel: 1.5% (w/v) agarose in 0.5X TBE buffer.

-

Loading Dye: 6X DNA Loading Dye (without SDS).

B. Kinase Reaction Procedure:

-

Prepare a master mix for the kinase reactions. For a final volume of 25 µL per reaction, combine:

-

5 µL of 5X Kinase Reaction Buffer

-

2.5 µL of 10 mM ATP

-

1 µL of 1 mM 5-FAM-Kemptide (final concentration: 40 µM)

-

X µL of PKA enzyme/lysate

-

(16.5 - X) µL of ultrapure water

-

-

Aliquot 24 µL of the master mix into reaction tubes.

-

Initiate the reaction by adding 1 µL of PKA enzyme or cell lysate. For negative controls, add 1 µL of buffer.

-

Incubate the reaction tubes at 30°C for 30-60 minutes.

-

Terminate the reaction by adding 5 µL of Stop Solution.

C. Electrophoresis and Detection:

-

Add 5 µL of 6X Loading Dye to each terminated reaction.

-

Load 15-20 µL of each sample into the wells of the 1.5% agarose gel.

-

Run the gel at 100V for 45-60 minutes in 0.5X TBE buffer.

-

Visualize the gel using a fluorescence imager with excitation/emission filters appropriate for 5-FAM (e.g., a standard blue-light transilluminator and amber filter).

-

Quantify the fluorescence intensity of the non-phosphorylated and phosphorylated bands using densitometry software. PKA activity is proportional to the ratio of the phosphorylated product to the total substrate.[15]

Fluorescence Polarization (FP) Assay Protocol

This is a generalized protocol for a 384-well plate format, suitable for high-throughput screening.

A. Reagents and Buffers:

-

2X FP Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.02% Brij-35.

-

ATP Solution: Prepare a 2X working solution in ultrapure water (e.g., 200 µM for a 100 µM final concentration).

-

5-FAM-Kemptide: Prepare a 2X working solution (e.g., 200 nM for a 100 nM final concentration) in 2X FP Kinase Buffer.

-

PKA Enzyme: Prepare a 4X working solution in 1X FP Kinase Buffer.

-

Stop/Detection Reagent: Buffer containing EDTA to stop the reaction and a phosphospecific binding partner (if required by the specific assay kit).

B. Assay Procedure:

-

Add 5 µL of the 4X PKA enzyme solution (or test compounds for inhibitor screening) to the wells of a black, low-volume 384-well plate.

-

Add 10 µL of the 2X 5-FAM-Kemptide substrate solution to all wells.

-

Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 20 µL.

-

Incubate the plate at room temperature or 30°C for 60 minutes. Protect from light.

-

Stop the reaction by adding 10 µL of Stop/Detection Reagent.

-

Incubate for an additional 30-60 minutes at room temperature to allow for binding (if applicable).

-

Read the plate on a fluorescence polarization reader (Excitation: 485 nm, Emission: 530 nm). Data is typically reported in millipolarization units (mP).

General Experimental Workflow

The workflow for a typical PKA assay using 5-FAM Kemptide follows a logical sequence from preparation to analysis.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Protein kinase A - Wikipedia [en.wikipedia.org]

- 3. Protein Kinase A [vivo.colostate.edu]

- 4. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 5. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled Kemptide [ouci.dntb.gov.ua]

- 7. AddexBio Product Detail - Kemptide - (5-FAM) labeled [addexbio.com]

- 8. Fluorescein-Kemptide (PKA-substrate), 10 mg [proteinkinase.biz]

- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. moleculardepot.com [moleculardepot.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. [5-FAM] Kemptide | CRB1001375 | Biosynth [biosynth.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]

Kemptide, 5-FAM Labeled: A Technical Guide to Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), is a widely recognized and utilized substrate for cAMP-dependent protein kinase (PKA).[1] Its sequence is derived from the phosphorylation site of porcine liver pyruvate kinase. The addition of a 5-Carboxyfluorescein (5-FAM) fluorescent label to Kemptide provides a powerful tool for non-radioactive, high-throughput kinase activity assays. Understanding the substrate specificity of 5-FAM labeled Kemptide is crucial for the accurate interpretation of experimental results and for the development of selective kinase inhibitors. This technical guide provides an in-depth overview of the substrate specificity of 5-FAM labeled Kemptide, focusing on its interactions with key serine/threonine kinases: Protein Kinase A (PKA), Protein Kinase C (PKC), and Akt.

Quantitative Analysis of Kinase-Substrate Interactions

The efficiency of a kinase to phosphorylate a substrate is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While Kemptide is primarily known as a PKA substrate, studies have indicated that it can also be phosphorylated by other kinases, such as PKC.[2][3] However, comprehensive quantitative data on the specificity of 5-FAM labeled Kemptide across a panel of kinases is not extensively available in the literature. The following table summarizes the available kinetic parameters for the phosphorylation of Kemptide by PKA. It is important to note that the kinetics of fluorescently-labeled Kemptide have been shown to be similar to those of the unlabeled peptide.

Table 1: Kinetic Parameters of Kemptide Phosphorylation by PKA

| Kinase | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PKA | Kemptide | 4.9 ± 1.4 | - | 500 ± 60 | 1.02 x 108 |

Experimental Protocols

General Principle of a Fluorescence Polarization (FP) Kinase Assay

Fluorescence polarization is a versatile, homogeneous assay format well-suited for studying kinase activity with fluorescently labeled substrates like 5-FAM Kemptide. The principle is based on the change in the rotational speed of the fluorescently labeled peptide upon phosphorylation and binding to a larger molecule.

In a typical competitive FP assay for kinase activity:

-

A fluorescently labeled phosphopeptide (the tracer) is bound to a phosphopeptide-specific antibody, resulting in a high FP signal due to the large size of the complex and its slow rotation in solution.

-

In the kinase reaction, the kinase of interest phosphorylates an unlabeled or differently labeled substrate.

-

The newly phosphorylated substrate competes with the fluorescent tracer for binding to the antibody.

-

This competition leads to the displacement of the tracer from the antibody, resulting in a decrease in the FP signal as the smaller, unbound tracer tumbles more rapidly.

Alternatively, a direct FP assay can be employed where the phosphorylation of 5-FAM Kemptide by the kinase leads to its binding by a phospho-specific antibody, causing an increase in the FP signal.

Detailed Methodology for a 5-FAM Kemptide Kinase Assay (Fluorescence Polarization)

This protocol provides a general framework for a 384-well plate-based fluorescence polarization kinase assay. Optimization of specific concentrations and incubation times is recommended for each kinase and experimental setup.

Materials:

-

5-FAM Kemptide substrate

-

Kinase of interest (PKA, PKC, or Akt)

-

Kinase-specific reaction buffer (containing appropriate cofactors, e.g., MgCl2, and activators if necessary, e.g., cAMP for PKA, Ca2+/Diacylglycerol for conventional PKCs)

-

ATP

-

Phospho-Kemptide specific antibody

-

Fluorescently labeled phosphopeptide tracer (for competitive assay)

-

Stop solution (e.g., EDTA to chelate Mg2+ and stop the kinase reaction)

-

384-well black, low-binding microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 5-FAM Kemptide in a suitable buffer (e.g., water or DMSO) and determine its concentration spectrophotometrically.

-

Prepare serial dilutions of the kinase of interest in the appropriate kinase reaction buffer.

-

Prepare a stock solution of ATP in water, neutralized to pH 7.0.

-

Prepare the phospho-Kemptide specific antibody and fluorescent tracer (if applicable) in an appropriate assay buffer.

-

-

Kinase Reaction:

-

To each well of the 384-well plate, add the following components in this order:

-

Kinase reaction buffer.

-

5-FAM Kemptide substrate at various concentrations (to determine Km).

-

Kinase enzyme.

-

-

Initiate the reaction by adding ATP. The final ATP concentration should be at or near its Km for the specific kinase, or at a saturating concentration if determining the Km for the peptide substrate.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

-

-

Reaction Termination and FP Measurement:

-

Stop the kinase reaction by adding the stop solution.

-

Add the phospho-Kemptide specific antibody (and fluorescent tracer for a competitive assay) to each well.

-

Incubate the plate at room temperature for a sufficient time to allow for antibody-antigen binding to reach equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization of each well using the plate reader with appropriate excitation (e.g., 485 nm for 5-FAM) and emission (e.g., 535 nm for 5-FAM) filters.

-

-

Data Analysis:

-

Plot the initial reaction velocity (determined from the change in FP over time) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Calculate the kcat by dividing Vmax by the enzyme concentration.

-

Calculate the catalytic efficiency (kcat/Km).

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of PKA, PKC, and Akt, as well as a generalized experimental workflow for a 5-FAM Kemptide kinase assay.

References

- 1. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Applications of 5-FAM Labeled Peptides in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-carboxyfluorescein (5-FAM) labeled peptides, detailing their properties, synthesis, and application in various kinase assay formats. The information presented is intended to equip researchers with the knowledge required to effectively design and execute robust and sensitive kinase activity assays.

Introduction to 5-FAM Labeled Peptides in Kinase Research

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism in regulating a vast array of cellular processes.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, making kinases significant targets for drug discovery.[2] Assays that accurately measure kinase activity are therefore essential tools in both basic research and pharmaceutical development.[1][3]

Fluorescently labeled peptides have emerged as powerful probes for monitoring kinase activity, offering a sensitive and non-radioactive alternative to traditional methods.[1][3] Among the various fluorescent dyes, 5-FAM, a single isomer of carboxyfluorescein, is a popular choice for labeling peptide substrates.[4][5] Its favorable spectroscopic properties, including a high extinction coefficient and good quantum yield, make it a reliable fluorophore for kinase assays.[6][7] 5-FAM labeled peptides are utilized in a variety of assay formats, including Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), to quantify kinase-mediated phosphorylation.[8][9]

Properties of 5-FAM

5-FAM is an amine-reactive derivative of fluorescein that can be covalently attached to peptides.[10] It is valued for its bright green fluorescence and compatibility with common excitation sources, such as the 488 nm argon-ion laser line.[6][7]

Spectroscopic Properties

The key spectroscopic properties of 5-FAM are summarized in the table below, providing essential data for instrument setup and experimental design.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~492 - 494 nm | [5][11] |

| Emission Maximum (λem) | ~517 - 521 nm | [4][11] |

| Extinction Coefficient | ~75,000 - 83,000 cm⁻¹M⁻¹ | [4][11] |

| Quantum Yield | High (Good) | [6][7] |

| Recommended Excitation | 488 nm (Argon-ion laser) | [6] |

Chemical and Physical Properties

Understanding the chemical and physical characteristics of 5-FAM is crucial for its proper handling and use in labeling reactions and assay development.

| Property | Description | Reference(s) |

| Chemical Formula | C₂₁H₁₂O₇ | [5][6] |

| Molecular Weight | 376.32 g/mol | [6] |

| Solubility | Soluble in DMSO, DMF, and aqueous solutions at pH ≥ 8 | [6][7] |

| Storage | Store at -20°C, protected from light | [5][6] |

| Reactivity | Carboxylic acid group reacts with primary amines | [6][7] |

Synthesis and Purification of 5-FAM Labeled Peptides

The synthesis of 5-FAM labeled peptides is typically achieved through solid-phase peptide synthesis (SPPS). The fluorophore can be incorporated at a specific site, often on the side chain of an amino acid like lysine.

One common strategy involves using an Fmoc-protected lysine derivative where the side-chain amine is available for coupling with 5-FAM.[12] Alternatively, the peptide can be fully synthesized on the resin, followed by selective deprotection of a side-chain protecting group and subsequent coupling of the 5-FAM dye.[12]

General Synthesis Steps:

-

Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc/tBu chemistry.[13]

-

Selective Deprotection: An orthogonal protecting group (e.g., Alloc) on a lysine residue is removed to expose the side-chain amine.[13]

-

Dye Coupling: 5-FAM, activated as an ester (e.g., with HBTU), is reacted with the deprotected amine on the resin.[13]

-

Cleavage and Deprotection: The labeled peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., containing TFA).[13]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Kinase Assay Formats Utilizing 5-FAM Labeled Peptides

5-FAM labeled peptides are versatile tools employed in several homogeneous kinase assay formats, which are amenable to high-throughput screening (HTS).

Fluorescence Polarization (FP) Assays

FP assays are based on the principle that the degree of polarization of emitted fluorescence is dependent on the rotational motion of the fluorescent molecule. A small, rapidly tumbling 5-FAM labeled peptide has a low FP value. Upon phosphorylation by a kinase, the peptide may bind to a larger molecule (e.g., a phosphospecific antibody or a metal-chelate nanoparticle), which slows its rotation and results in a higher FP value.[8][14]

The IMAP® (Immobilized Metal Affinity-based Phosphorylation) assay is a prominent example of an FP-based kinase assay.[15] In this system, nanoparticles containing trivalent metal complexes bind with high affinity to the phosphate group of the phosphorylated 5-FAM peptide.[8][15] This binding event leads to a significant increase in the molecular size of the fluorescent complex and a corresponding increase in fluorescence polarization.[15]

Caption: Workflow of the IMAP Fluorescence Polarization kinase assay.

Förster Resonance Energy Transfer (FRET) Assays

FRET-based assays measure kinase activity by detecting changes in the energy transfer between two fluorophores, a donor and an acceptor. The Z'-LYTE™ assay is a widely used FRET-based platform for kinase activity measurement.[16]

In the Z'-LYTE™ assay, the peptide substrate is labeled with two different fluorophores, typically a coumarin donor and a fluorescein (like 5-FAM) acceptor, at its ends.[16][17] When the peptide is intact, excitation of the donor results in energy transfer to the acceptor, which then emits light. The assay includes a development step where a site-specific protease cleaves only the non-phosphorylated peptides.[16][18] This cleavage separates the donor and acceptor, disrupting FRET. Phosphorylation of the peptide by the kinase protects it from proteolytic cleavage, thus maintaining the FRET signal.[16][18] Kinase activity is therefore measured as a ratio of donor to acceptor emission.[17]

Caption: Schematic of the Z'-LYTE FRET-based kinase assay principle.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of kinase assays. Below are generalized protocols for the IMAP-FP and Z'-LYTE assays. Note that specific concentrations and incubation times should be optimized for each kinase-substrate pair.

IMAP-FP Kinase Assay Protocol

This protocol outlines the general steps for performing a kinase assay using the IMAP-FP platform.

Materials:

-

Kinase of interest

-

5-FAM labeled peptide substrate

-

ATP

-

IMAP Reaction Buffer

-

IMAP Progressive Binding System (Binding Reagent and Binding Buffers)

-

Dithiothreitol (DTT)

-

384-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Buffers:

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, 5-FAM labeled peptide substrate (typically 100 nM final concentration), and Complete Reaction Buffer.[15]

-

Initiate the reaction by adding ATP. The final reaction volume is typically 20 µL.[15]

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Stop Reaction and Develop Signal:

-

Data Acquisition:

-

Read the plate on a fluorescence polarization reader using excitation and emission wavelengths appropriate for 5-FAM (e.g., Ex: 485 nm, Em: 530 nm).[19]

-

Calculate the change in millipolarization units (mP) to determine kinase activity.

-

Z'-LYTE FRET Kinase Assay Protocol

This protocol provides a general workflow for the Z'-LYTE kinase assay.

Materials:

-

Kinase of interest

-

Z'-LYTE FRET-peptide substrate (e.g., Ser/Thr or Tyr peptide)

-

ATP

-

1x Kinase Buffer

-

Z'-LYTE Development Reagent

-

Z'-LYTE Stop Reagent

-

384-well black microplate

-

FRET-capable plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 2x kinase solution and a 2x peptide/ATP mixture in 1x Kinase Buffer.[16]

-

-

Kinase Reaction:

-

Development Reaction:

-

Stop Reaction:

-

Add 5 µL of the Stop Reagent to each well.[16]

-

-

Data Acquisition:

Signaling Pathway Context

5-FAM labeled peptides are used to study a wide range of kinases involved in critical signaling pathways. For example, substrates for Protein Kinase A (PKA), a key regulator of metabolism and gene expression, are commercially available with a 5-FAM label.[20] The diagram below illustrates a simplified PKA signaling cascade.

Caption: A simplified representation of the PKA signaling pathway.

Conclusion

5-FAM labeled peptides are indispensable tools for the study of kinase activity. Their robust spectroscopic properties and adaptability to various homogeneous assay formats, such as Fluorescence Polarization and FRET, have made them a mainstay in academic research and high-throughput screening campaigns for drug discovery. By understanding the fundamental properties of 5-FAM and the principles behind these assay technologies, researchers can effectively develop and optimize sensitive and reliable methods for quantifying kinase function.

References

- 1. Fluorescent peptide assays for protein kinases [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-FAM | AAT Bioquest [aatbio.com]

- 5. 5-FAM [5-Carboxyfluorescein] [anaspec.com]

- 6. glpbio.com [glpbio.com]

- 7. 5-FAM | TargetMol [targetmol.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. 5-FAM (5-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 76823-03-5) | Abcam [abcam.com]

- 11. cdn-scienze.b-cdn.net [cdn-scienze.b-cdn.net]

- 12. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Z’-LYTE in vitro kinase assay [bio-protocol.org]

- 18. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. moleculardevices.com [moleculardevices.com]

- 20. medchemexpress.com [medchemexpress.com]

Understanding PKA Substrate Recognition: A Technical Guide Featuring Kemptide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Protein Kinase A (PKA) substrate recognition, with a specific focus on the well-characterized model substrate, Kemptide. We will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its study, and visualize the key signaling pathways and experimental workflows.

Introduction to PKA and Substrate Specificity

Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, gene expression, and cell growth and division.[1][2][3] Its activity is primarily regulated by the second messenger cyclic AMP (cAMP).[1][4][5] The specificity of PKA is dictated by the amino acid sequence surrounding the phosphorylation site on its substrates.[6]

The optimal consensus sequence for PKA phosphorylation is generally recognized as Arg-Arg-X-Ser/Thr-Hyd , where 'X' can be any amino acid and 'Hyd' represents a hydrophobic residue.[6][7] The two arginine residues at the P-3 and P-2 positions (relative to the phosphorylated serine/threonine) are critical for substrate recognition and binding.[6]

Kemptide: A Model PKA Substrate

Kemptide is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly that serves as a specific and efficient substrate for PKA.[8][9] It was originally derived from the phosphorylation site of porcine liver pyruvate kinase.[6][10] Due to its well-defined sequence and reliable phosphorylation by PKA, Kemptide is widely used in in vitro kinase assays to study PKA activity and inhibition.

Quantitative Analysis of PKA-Kemptide Interaction

The interaction between PKA and its substrates can be quantified using several key kinetic and binding parameters. Below is a summary of reported values for Kemptide and its analogs.

| Substrate | Parameter | Value | Method | Reference |

| Kemptide (S-Kemptide) | Km | 16 µM | Not Specified | [11] |

| Km | 3-4 µM | Not Specified | [12] | |

| Km | 4.9 ± 1.4 µM | Rapid Quench Flow | [13] | |

| Kd | 200 ± 60 µM | Rapid Quench Flow | [13] | |

| kcat | 500 ± 60 s-1 (Burst) | Rapid Quench Flow | [13] | |

| kcat/Km | >100-fold higher than T-Kemptide | Spectrophotometric Kinase Assay | [10] | |

| T-Kemptide (Threonine analog) | Km | Higher than S-Kemptide | Spectrophotometric Kinase Assay | [10] |

| kcat | Lower than S-Kemptide | Spectrophotometric Kinase Assay | [10] | |

| CREBtide | Km | Not Specified | Trans-phosphorylation Assay | [9] |

| Crosstide | Km | Not Specified | Trans-phosphorylation Assay | [9] |

Experimental Protocols

Here, we provide detailed methodologies for key experiments used to study PKA-Kemptide interactions.

Radioactive Kinase Assay

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into Kemptide.

Materials:

-

Purified PKA catalytic subunit

-

Kemptide solution (e.g., 1 mM)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[14]

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter and fluid

Procedure:

-

Prepare the kinase reaction mixture in microcentrifuge tubes on ice. A typical 60 µl reaction contains kinase buffer, a specific concentration of Kemptide, and the PKA enzyme.[15]

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[10][13]

-

Terminate the reaction by spotting a portion of the reaction mixture (e.g., 25 µl) onto a numbered P81 phosphocellulose paper square.[10]

-

Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]

-

Perform a final wash with acetone to dry the papers.[10]

-

Place the dried papers into scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated Kemptide.

Fluorescence-Based Kinase Assay

This method utilizes a fluorescently labeled Kemptide derivative to avoid the use of radioactivity.

Materials:

-

Purified PKA catalytic subunit

-

Fluorescently labeled Kemptide (e.g., f-Kemptide)

-

ATP solution

-

Kinase reaction buffer

-

Method for separating phosphorylated and unphosphorylated peptide (e.g., agarose gel electrophoresis, capillary electrophoresis)

-

Fluorescence detector

Procedure:

-

Set up the kinase reaction as described for the radioactive assay, but replace Kemptide with f-Kemptide and use non-radioactive ATP.

-

Incubate the reaction to allow for phosphorylation.

-

Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Separate the phosphorylated f-Kemptide from the unphosphorylated substrate. The addition of a phosphate group alters the charge and/or size of the peptide, allowing for separation.

-

Quantify the amount of phosphorylated and unphosphorylated peptide using a fluorescence detector. The ratio of the two provides a measure of kinase activity.[16]

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This high-throughput method measures the amount of ADP produced during the kinase reaction.

Materials:

-

Purified PKA catalytic subunit

-

Kemptide

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[14][17]

-

Luminometer

Procedure:

-

Perform the kinase reaction in a multi-well plate by incubating PKA, Kemptide, and ATP.[14]

-

After the desired incubation time, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[17]

-

Incubate for approximately 40 minutes at room temperature.[14]

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction that produces light.[17]

-

Incubate for 30-60 minutes at room temperature.[17]

-

Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.[14]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding and dissociation of PKA and Kemptide.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified PKA catalytic subunit (ligand)

-

Kemptide (analyte)

-

Immobilization buffers and reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Immobilize the PKA catalytic subunit onto the sensor chip surface using standard amine coupling chemistry.

-

Inject a series of Kemptide concentrations over the chip surface and monitor the change in the SPR signal (measured in Resonance Units, RU).

-

After each injection, allow for a dissociation phase where running buffer flows over the surface.

-

Regenerate the sensor chip surface between different Kemptide concentrations if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes associated with the binding of Kemptide to PKA, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified PKA catalytic subunit

-

Kemptide

-

Dialysis buffer

Procedure:

-

Thoroughly dialyze both the PKA and Kemptide solutions in the same buffer to minimize heat of dilution effects.

-

Load the PKA solution into the sample cell of the calorimeter.

-

Load the Kemptide solution into the injection syringe.

-

Perform a series of small, sequential injections of Kemptide into the PKA solution while monitoring the heat released or absorbed.

-

Integrate the heat peaks from each injection and plot them against the molar ratio of Kemptide to PKA.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Visualizing PKA Signaling and Experimental Workflows

PKA Signaling Pathway

The following diagram illustrates the canonical PKA signaling pathway, from the activation by cAMP to the phosphorylation of target substrates.

Caption: The PKA signaling cascade.

Experimental Workflow for PKA Substrate Analysis

This diagram outlines a typical workflow for investigating the interaction between PKA and a potential substrate like Kemptide.

Caption: Workflow for PKA-Kemptide interaction analysis.

Conclusion

The study of PKA substrate recognition, greatly facilitated by the use of model peptides like Kemptide, is fundamental to understanding cellular signaling. The combination of kinetic assays and biophysical techniques provides a comprehensive picture of the molecular interactions that govern PKA's specificity and activity. This technical guide offers a foundational understanding and practical protocols for researchers investigating this critical enzyme and its role in health and disease.

References

- 1. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 2. Structural basis for peptide binding in protein kinase A. Role of glutamic acid 203 and tyrosine 204 in the peptide-positioning loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kemptide (PKA) Peptide Substrate [promega.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA | PLOS One [journals.plos.org]

- 12. path.ox.ac.uk [path.ox.ac.uk]

- 13. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. worldwide.promega.com [worldwide.promega.com]

- 16. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA | PLOS One [journals.plos.org]

- 17. PKA Kinase Enzyme System [worldwide.promega.com]

An In-depth Technical Guide to Kemptide: Sequence, 5-FAM Labeling, and Applications in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kemptide peptide, a widely utilized substrate for Protein Kinase A (PKA). We will delve into its amino acid sequence, the specifics of 5-Carboxyfluorescein (5-FAM) labeling, and its application in kinase assays. This document offers detailed experimental protocols, quantitative data, and visual representations of key processes to support your research and development endeavors.

Kemptide: A Key Substrate for Protein Kinase A

Kemptide is a synthetic heptapeptide that serves as a specific and efficient substrate for cAMP-dependent Protein Kinase A (PKA). Its sequence is derived from the phosphorylation site of porcine liver pyruvate kinase.

Amino Acid Sequence

The primary structure of Kemptide is composed of seven amino acids:

Leu-Arg-Arg-Ala-Ser-Leu-Gly

The serine (Ser) residue at position five is the site of phosphorylation by PKA. The two preceding arginine (Arg) residues are critical for recognition and binding by the kinase.

5-FAM Labeling of Kemptide

Fluorescent labeling of Kemptide, particularly with 5-FAM, enables non-radioactive and highly sensitive detection in various kinase assay formats. 5-FAM is a derivative of fluorescein that is commonly used for labeling peptides and oligonucleotides.

Labeling Position

For kinase assays, 5-FAM is typically conjugated to the N-terminus of the Kemptide peptide. This strategic placement ensures that the fluorescent label does not interfere with the recognition of the peptide sequence by PKA or the subsequent phosphorylation of the serine residue. The resulting structure is commonly denoted as:

5-FAM-Leu-Arg-Arg-Ala-Ser-Leu-Gly

Quantitative Data for 5-FAM-Labeled Kemptide

The following table summarizes key quantitative parameters for Kemptide and its 5-FAM labeled counterpart.

| Parameter | Value | Reference |

| Kemptide Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | [1][2] |

| Molecular Weight (Unlabeled) | ~772 Da | [1] |

| Molecular Weight (5-FAM Labeled) | ~1130.2 Da | [3] |

| 5-FAM Excitation Wavelength | ~494 nm | [3] |

| 5-FAM Emission Wavelength | ~521 nm | [3] |

| Km for PKA (Unlabeled Kemptide) | 16 µM | [2][3][4] |

Experimental Protocols

This section provides detailed methodologies for the 5-FAM labeling of Kemptide and its subsequent use in a protein kinase A assay.

Synthesis of 5-FAM-Labeled Kemptide

This protocol describes the N-terminal labeling of Kemptide with 5-FAM using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

-

Kemptide peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly)

-

5-FAM, SE (5-Carboxyfluorescein, Succinimidyl Ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Ultrapure water

-

Reverse-phase HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve the Kemptide peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the 5-FAM, SE in a small volume of anhydrous DMF or DMSO to create a stock solution of 10 mg/mL.

-

Labeling Reaction: Add the 5-FAM, SE solution to the peptide solution in a 1.2 to 1.5 molar excess. The reaction should be performed in a light-protected vessel.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours.

-

Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

-

Purification by RP-HPLC:

-

Acidify the reaction mixture with a small amount of TFA.

-

Purify the 5-FAM-labeled Kemptide using a reverse-phase HPLC system with a C18 column.

-

A typical gradient for purification is a linear gradient of 0-60% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.

-

Monitor the elution profile at both 214 nm (for the peptide bond) and 494 nm (for the 5-FAM label).

-

-

Characterization:

-

Collect the fractions containing the dual-wavelength peak.

-

Confirm the identity and purity of the 5-FAM-Kemptide using mass spectrometry. The expected mass will be approximately 1130.2 Da.

-

-

Lyophilization and Storage: Lyophilize the purified fractions to obtain a dry powder. Store the labeled peptide at -20°C, protected from light.

PKA Kinase Assay using 5-FAM-Kemptide

This protocol outlines a non-radioactive kinase assay using 5-FAM-Kemptide, with detection via a mobility shift on an agarose gel.

Materials:

-

5-FAM-Kemptide

-

Recombinant PKA catalytic subunit

-

Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT)

-

PKA inhibitor (e.g., H-89) for control experiments

-

Agarose gel electrophoresis system

-

Fluorescence gel imager

Procedure:

-

Reaction Setup: Prepare the kinase reaction mixture in a microcentrifuge tube. A typical 25 µL reaction would include:

-

5 µL of 5x Kinase Buffer

-

2.5 µL of 5-FAM-Kemptide (to a final concentration of ~30 µM)

-

X µL of PKA enzyme (concentration to be optimized)

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor (e.g., H-89) for 10-15 minutes before adding the substrate.

-

Add ultrapure water to a final volume of 25 µL.

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding an equal volume of a stop solution (e.g., 2x sample loading buffer with EDTA).

-

Electrophoresis: Load the samples onto a 1-2% agarose gel in a suitable running buffer (e.g., TBE).

-

Visualization: After electrophoresis, visualize the gel using a fluorescence imager with excitation and emission wavelengths appropriate for 5-FAM. The phosphorylated product will exhibit a mobility shift compared to the unphosphorylated substrate.

-

Quantification: Quantify the band intensities to determine the extent of phosphorylation and calculate the PKA activity.

Signaling Pathways and Experimental Workflows

Visual representations of the PKA signaling pathway and the experimental workflows for 5-FAM labeling and kinase assay are provided below using the DOT language.

Caption: PKA Signaling Pathway.

Caption: 5-FAM Labeling Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

An In-depth Technical Guide on the Excitation and Emission Spectra of 5-FAM Labeled Kemptide

For researchers, scientists, and drug development professionals, understanding the fluorescent properties and signaling pathways of key biological molecules is paramount. This guide provides a comprehensive overview of 5-FAM labeled Kemptide, a crucial tool in studying protein kinase A (PKA) activity.

Core Spectroscopic Properties

5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye known for its high absorptivity and excellent fluorescence quantum yields.[1] When conjugated to Kemptide, a synthetic peptide substrate for PKA, it provides a powerful tool for monitoring kinase activity. The excitation and emission spectra of 5-FAM and its Kemptide conjugate are fundamental to its application in various fluorescence-based assays.

The spectral properties of 5-FAM and 5-FAM labeled Kemptide are summarized in the table below. These values are crucial for setting up fluorescence instrumentation, such as plate readers, microscopes, and flow cytometers, to ensure optimal signal detection.

| Fluorophore/Conjugate | Excitation Maximum (nm) | Emission Maximum (nm) |

| 5-FAM (5-Carboxyfluorescein) | 490 - 494 | 515 - 521 |

| 5-FAM Labeled Kemptide | 494 | 521 |

Data compiled from multiple sources.[1][2][3][4][5][6][7][8]

Signaling Pathway of Protein Kinase A (PKA)

Kemptide is a synthetic heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) that serves as a specific substrate for cAMP-dependent protein kinase (PKA).[9][10][11] The PKA signaling pathway is a critical intracellular cascade involved in numerous cellular processes. The pathway is initiated by the binding of an extracellular signaling molecule (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then activates PKA, which in turn phosphorylates target substrates, such as Kemptide, on their serine or threonine residues.

The following diagram illustrates the canonical cAMP/PKA signaling pathway, highlighting the role of Kemptide as a substrate for activated PKA.

Caption: The cAMP/PKA signaling pathway illustrating the phosphorylation of 5-FAM labeled Kemptide.

Experimental Workflow for PKA Activity Assay

A common application for 5-FAM labeled Kemptide is in non-radioactive, fluorescence-based assays to measure PKA activity.[12] These assays are crucial for screening potential inhibitors or activators of PKA in drug discovery and for studying the regulation of PKA in various cellular contexts. The general workflow for such an assay is depicted below.

Caption: General experimental workflow for a Protein Kinase A (PKA) activity assay using 5-FAM labeled Kemptide.

Detailed Experimental Protocol: PKA Activity Assay

The following protocol provides a detailed methodology for measuring PKA activity using 5-FAM labeled Kemptide, adapted from principles of fluorescence-based kinase assays.

Materials:

-

5-FAM Labeled Kemptide (substrate)

-

Purified, active PKA catalytic subunit

-

PKA Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (e.g., 10 mM)

-

Test compounds (potential inhibitors or activators) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution (e.g., 100 mM EDTA)

-

384-well or 96-well black microplates

-

Fluorescence plate reader capable of excitation at ~490 nm and emission at ~520 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of 5-FAM Kemptide in PKA Reaction Buffer. The final concentration in the assay will typically be in the low micromolar range (e.g., 1-10 µM).

-

Prepare a working solution of ATP in PKA Reaction Buffer. The final concentration should be at or near the Km for PKA (e.g., 10-100 µM).

-

Prepare serial dilutions of the test compound in the appropriate solvent.

-

Prepare the PKA enzyme in PKA Reaction Buffer to a concentration that will result in a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To the wells of the microplate, add the following in order:

-

PKA Reaction Buffer

-

Test compound or vehicle control

-

5-FAM Kemptide solution

-

PKA enzyme solution

-

-

Mix the contents of the wells gently.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding the ATP solution to all wells.

-

Mix gently and immediately start the incubation.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding the Stop Solution to all wells. The EDTA in the stop solution will chelate the Mg²⁺ ions, which are essential for PKA activity.

-

-

Detection:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation set to approximately 494 nm and emission set to approximately 521 nm. The specific method of detection will depend on the assay format (e.g., fluorescence polarization, mobility shift assay).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme) from all readings.

-

Calculate the percent inhibition or activation for each concentration of the test compound relative to the control wells (vehicle only).

-

If applicable, plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

-

This technical guide provides a foundational understanding of the spectroscopic properties, signaling context, and practical application of 5-FAM labeled Kemptide for researchers in the life sciences. The provided data and protocols serve as a starting point for the design and execution of robust and reliable PKA activity assays.

References

- 1. lubio.ch [lubio.ch]

- 2. medchemexpress.com [medchemexpress.com]

- 3. empbiotech.com [empbiotech.com]

- 4. caymanchem.com [caymanchem.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. AddexBio Product Detail - Kemptide - (5-FAM) labeled [addexbio.com]

- 7. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 8. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Kemptide (PKA) Peptide Substrate [promega.com]

- 12. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sources and Technical Applications of 5-FAM Labeled Kemptide: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available 5-carboxyfluorescein (5-FAM) labeled Kemptide, a crucial tool for studying protein kinase A (PKA) activity. This document outlines commercial sources, provides a detailed comparison of available products, and presents an in-depth experimental protocol for its use in kinase assays. Furthermore, it visualizes the core signaling pathway and experimental workflows to facilitate a deeper understanding of its application.

Commercial Availability of 5-FAM Labeled Kemptide

Several biotechnology companies offer 5-FAM labeled Kemptide, a synthetic peptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, which serves as a specific substrate for PKA. The 5-FAM fluorescent label allows for non-radioactive detection of kinase activity. Below is a comparative summary of offerings from various suppliers.

| Supplier | Product Name | Catalog Number (Example) | Molecular Weight ( g/mol ) | Purity | Excitation/Emission (nm) |

| Molecular Depot | Kemptide - (5-FAM) labeled | B2019485 | 1130.2 | >95% (Biotechnology Grade) | Not Specified |

| Biosynth | [5-FAM] Kemptide | CRB1001375 | 1129.5 | Not Specified | Not Specified |

| MedchemExpress | Kemptide, 5-FAM labeled | HY-P0248F | Not Specified | Not Specified | Not Specified |

| AddexBio | Kemptide - (5-FAM) labeled | ABBFO2040 | 1130.2 | >95% (HPLC) | 494/521 |

| Anaspec | Kemptide [LRRASLG], 5-FAM labeled | AS-29933 | Not Specified | Not Specified | Not Specified |

| proteinkinase.biz | Fluorescein-Kemptide (PKA-substrate) | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Product specifications, including purity and optimal excitation/emission wavelengths, may vary by lot. It is recommended to consult the product-specific datasheet or Certificate of Analysis from the supplier for the most accurate information.

The Role of Kemptide in the PKA Signaling Pathway

Protein Kinase A is a key enzyme in cellular signaling, responding to changes in cyclic AMP (cAMP) levels. The canonical PKA signaling pathway, and the role of Kemptide as a substrate, is depicted below. Inactive PKA exists as a tetramer of two regulatory and two catalytic subunits. Binding of cAMP to the regulatory subunits induces a conformational change, releasing the active catalytic subunits. These catalytic subunits can then phosphorylate substrate proteins, such as Kemptide, on serine or threonine residues.

Experimental Protocol: In Vitro PKA Activity Assay using 5-FAM Kemptide

This protocol outlines a fluorescence-based assay to measure the activity of PKA using 5-FAM labeled Kemptide. The assay relies on the separation of the negatively charged phosphorylated Kemptide from the positively charged non-phosphorylated substrate by agarose gel electrophoresis, followed by fluorescent detection.[1][2]

Materials and Reagents

-

5-FAM labeled Kemptide (from a commercial source)

-

Purified, active PKA catalytic subunit

-

ATP solution (10 mM)

-

PKA Kinase Buffer (5X): 250 mM Tris-HCl (pH 7.4), 50 mM MgCl₂, 5 mM DTT

-

Stop Solution: 100 mM EDTA

-

Agarose

-

TBE Buffer (Tris/Borate/EDTA)

-

Fluorescence gel imager with appropriate filters for 5-FAM (Excitation ~494 nm, Emission ~521 nm)

Experimental Workflow

The general workflow for the PKA activity assay is as follows:

Detailed Procedure

-

Preparation of Reagents:

-

Prepare 1X PKA Kinase Buffer by diluting the 5X stock with nuclease-free water. Keep on ice.

-

Prepare a 100 µM working solution of 5-FAM Kemptide in 1X PKA Kinase Buffer.

-

Dilute the PKA enzyme to a suitable working concentration in 1X PKA Kinase Buffer. The optimal concentration should be determined empirically.

-

Prepare a 1 mM working solution of ATP in nuclease-free water.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the following on ice:

-

10 µL of 1X PKA Kinase Buffer

-

5 µL of 100 µM 5-FAM Kemptide

-

5 µL of diluted PKA enzyme

-

-

To initiate the reaction, add 5 µL of 1 mM ATP. The final reaction volume is 25 µL.

-

Include a negative control reaction without the PKA enzyme.

-

Incubate the reaction tubes at 30°C for 10-30 minutes. The optimal incubation time may need to be determined experimentally.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 5 µL of Stop Solution (100 mM EDTA).

-

-

Agarose Gel Electrophoresis:

-

Prepare a 0.8% agarose gel in 1X TBE buffer.

-

Load the entire reaction volume (30 µL) mixed with loading dye into the wells of the agarose gel.

-

Run the gel at 100V for 30-45 minutes. The phosphorylated Kemptide will have a net negative charge and migrate towards the anode, while the unphosphorylated Kemptide will have a net positive charge and migrate towards the cathode.

-

-

Visualization and Analysis:

-

Visualize the gel using a fluorescence imager with filters appropriate for 5-FAM.

-

Quantify the fluorescence intensity of the bands corresponding to the phosphorylated and unphosphorylated Kemptide using appropriate software. The ratio of phosphorylated to total Kemptide can be used to determine the kinase activity.

-

Logical Framework for Data Interpretation

The interpretation of the results from the kinase assay follows a clear logical progression.

This in-depth guide provides a solid foundation for researchers to source and effectively utilize 5-FAM labeled Kemptide in their studies of PKA activity. For further details on specific product handling and storage, always refer to the manufacturer's instructions.

References

Storing and Handling 5-FAM Labeled Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for storing, handling, and utilizing 5-carboxyfluorescein (5-FAM) labeled peptides. Adherence to these guidelines is critical for ensuring the integrity, stability, and performance of these fluorescently tagged molecules in a variety of research applications.

Introduction to 5-FAM Labeled Peptides

5-carboxyfluorescein, commonly known as 5-FAM, is a widely used green fluorescent dye for labeling peptides, proteins, and nucleotides. Its popularity stems from its high molar absorption coefficient, good fluorescence quantum yield, and a spectral profile compatible with standard fluorescence microscopy equipment. 5-FAM has an excitation maximum of approximately 492 nm and an emission maximum of around 517 nm. These labeled peptides are invaluable tools for a range of applications, including fluorescence microscopy, Förster Resonance Energy Transfer (FRET) assays, and flow cytometry.

Storage and Handling of Lyophilized Peptides

Proper storage and handling of lyophilized 5-FAM labeled peptides are paramount to prevent degradation and ensure experimental reproducibility.

Recommended Storage Conditions:

| Condition | Duration | Temperature |

| Short-term | 1-2 weeks | -20°C |

| Long-term | Months to years | -80°C |

Key Handling Practices:

-

Prevent Hygroscopicity: Lyophilized peptides are often hygroscopic. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can reduce the peptide content and decrease stability.

-

Protect from Light: 5-FAM is susceptible to photobleaching. Store vials in the dark and minimize light exposure during handling.

-

Inert Atmosphere: For peptides containing amino acids prone to oxidation (Cysteine, Methionine, Tryptophan), it is advisable to purge the vial with an inert gas like argon or nitrogen before sealing for storage.

Reconstitution and Solution Storage

The stability of 5-FAM labeled peptides in solution is significantly lower than in their lyophilized form.

Reconstitution Protocol:

-

Solvent Selection: The choice of solvent depends on the peptide's sequence and polarity.

-

Hydrophilic Peptides: Start with sterile, distilled water.

-

Basic Peptides: Use a dilute aqueous solution of acetic acid (e.g., 10-25%).

-

Hydrophobic Peptides: A small amount of organic solvent like DMSO, DMF, or acetonitrile may be required to initially dissolve the peptide, followed by dropwise addition of aqueous buffer.

-

Cys, Met, or Trp-containing Peptides: Use oxygen-free solvents to prevent oxidation.

-

-

Sonication: If the peptide does not readily dissolve, brief sonication in a water bath can be helpful. Avoid excessive heating.

-

Buffering: Once dissolved, the peptide solution should be buffered to the appropriate pH for your experiment. Note that the fluorescence of 5-FAM is pH-sensitive.[1]

Solution Storage:

-